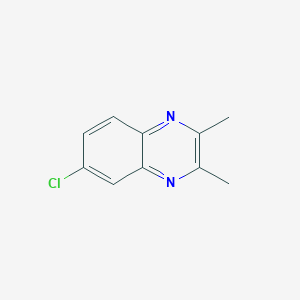

6-Chloro-2,3-dimethylquinoxaline

概要

説明

ジブチル錫ジラウレートは、化学式 (C₄H₉)₂Sn(O₂C₁₂H₂₃)₂ を持つ有機錫化合物です。無色から黄色の粘性のある油状液体です。 この化合物は、ポリウレタン、シリコーン、その他のポリマーの製造など、さまざまな工業プロセスにおいて触媒として広く使用されています .

準備方法

合成経路と反応条件: ジブチル錫ジラウレートは、通常、酸化ジブチル錫とラウリン酸を反応させることにより合成されます。この反応は、混合物を約2時間、80〜88℃で減圧下で加熱することを伴います。 次に、無水酢酸を加え、撹拌しながら反応をさらに1時間続けます .

工業的製造方法: 工業的な設定では、ジブチル錫ジラウレートの調製は、同様のプロセスに従いますが、より大規模です。反応条件は、製品の高収率と純度を確保するために最適化されています。 高度な機器の使用と制御された環境により、一貫した品質を達成することができます .

化学反応の分析

反応の種類: ジブチル錫ジラウレートは、次のようなさまざまな化学反応を起こします。

エステル化: カルボン酸とアルコールからエステルを生成することを触媒します。

トランスエステル化: 分子間のエステル基の交換を促進します。

一般的な試薬と条件:

エステル化とトランスエステル化: これらの反応は、通常、高温でアルコールとカルボン酸の存在下で起こります。

重縮合: この反応には、ヒドロキシル基やカルボキシル基などの反応性末端基を持つモノマーが関与し、制御された温度と圧力下で行われます.

主な製品:

ポリウレタン: イソシアネートとポリオールの反応から生成されます。

シリコーン: シロキサンの加硫によって生成されます.

4. 科学研究への応用

ジブチル錫ジラウレートは、科学研究において幅広い用途があります。

化学: さまざまなポリマーや有機化合物の合成における触媒として使用されます。

生物学: 肝細胞におけるトリグリセリド代謝への影響が研究されており、mTOR経路を阻害することが示されています.

科学的研究の応用

Acetylcholinesterase Inhibition

Recent studies have demonstrated that CDMQ and its derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Research indicates that the compound 2,3-dimethylquinoxalin-6-amine (a derivative of CDMQ) showed an impressive IC value of 0.077 µM, outperforming established AChE inhibitors like tacrine and galanthamine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Properties

Quinoxaline derivatives, including CDMQ, have shown promise as antimicrobial agents. They are being investigated for their efficacy against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies indicate that modifications at the 6-position can enhance antimicrobial activity, making these compounds valuable in developing new antibiotics .

Synthesis of Quinoxaline Derivatives

The synthesis of CDMQ can be achieved through various methods, including:

- Liquid-Assisted Grinding (LAG): This method has been utilized to synthesize quinoxaline derivatives efficiently, yielding good results without the need for solvents .

- Regioselective Oxidation: Recent advancements have highlighted regioselective oxidation processes that allow for the formation of specific quinoxaline derivatives with desirable properties .

These synthetic routes not only facilitate the production of CDMQ but also enable the exploration of its derivatives with varied biological activities.

Case Study: AChE Inhibitory Activity

In a comprehensive study evaluating several quinoxaline derivatives, CDMQ was identified as a highly selective AChE inhibitor with minimal cytotoxicity towards human neuroblastoma cells (SHSY5Y) . The study provided insights into the molecular interactions at the active site of AChE, suggesting that CDMQ preferentially binds to the peripheral anionic site (PAS), which could inform future drug design strategies.

Antiparasitic Activity

Another significant application of CDMQ derivatives is their antiparasitic activity. For instance, compounds derived from CDMQ have been tested against parasites responsible for diseases such as Leishmaniasis and Chagas disease . These studies indicate that structural modifications can enhance efficacy against these pathogens.

Data Tables

| Compound | IC (µM) | Activity | Notes |

|---|---|---|---|

| 2,3-Dimethylquinoxalin-6-amine | 0.077 | AChE Inhibitor | Most potent in series; higher than tacrine |

| 6-Chloro-2,3-dimethylquinoxaline | 23.87 | Moderate AChE Inhibitor | Diminished activity with electron-withdrawing groups |

| 6-Chloro-4-phenylquinoline | Not specified | Antiparasitic | Effective against Leishmania species |

作用機序

ジブチル錫ジラウレートは、イソシアネートとアルコールの反応によるウレタン結合の形成を促進することにより、触媒として作用します。化合物のスズ原子は反応物と配位し、活性化エネルギーを低下させ、反応を加速します。 この機構は、脂肪族および芳香族イソシアネートの両方で特に効果的です .

類似の化合物:

ジブチル錫ジオクチレート: 同様の用途で触媒として使用される別の有機錫化合物です。

ジブチル錫ジアセテート: エステル化反応とトランスエステル化反応に使用されます.

独自性: ジブチル錫ジラウレートは、その高い触媒活性とさまざまな工業プロセスにおける汎用性によって独特です。 エステル化、トランスエステル化、重縮合など、さまざまな種類の反応を触媒できることから、研究と工業用途の両方で貴重な化合物となっています .

類似化合物との比較

Dibutyltin dioctanoate: Another organotin compound used as a catalyst in similar applications.

Dibutyltin diacetate: Used in esterification and transesterification reactions.

Uniqueness: Dibutyltin dilaurate is unique due to its high catalytic activity and versatility in various industrial processes. Its ability to catalyze multiple types of reactions, including esterification, transesterification, and polycondensation, makes it a valuable compound in both research and industrial applications .

生物活性

6-Chloro-2,3-dimethylquinoxaline (CDMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of CDMQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

CDMQ has the molecular formula and features a quinoxaline backbone, characterized by two fused aromatic rings containing nitrogen. The presence of chlorine and methyl groups enhances its reactivity and biological activity.

Biological Activity Overview

CDMQ exhibits a range of biological activities, including:

- Antitumor Activity : Studies indicate that CDMQ can inhibit the proliferation of vascular smooth muscle cells, suggesting potential applications in cancer therapy and cardiovascular health management.

- Antimicrobial Properties : As a member of the quinoxaline family, it possesses antibacterial and antifungal properties, making it valuable for therapeutic applications .

- Neuroprotective Effects : Research has shown that derivatives of quinoxaline can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of CDMQ include:

- Inhibition of Enzymatic Activity : CDMQ derivatives have shown potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating high potency. For instance, one derivative exhibited an IC50 value of 0.077 µM against AChE, outperforming known inhibitors like tacrine .

- Cell Cycle Arrest : In vitro studies have demonstrated that CDMQ can induce G2 cell cycle arrest in certain cancer cell lines, highlighting its potential as an antitumor agent .

Toxicological Profile

A comprehensive toxicity evaluation of CDMQ revealed:

- Low Toxicity : In vitro studies indicated no significant toxicity at concentrations ≤100 μM, except for minor reductions in ATP levels in specific cell lines. In vivo studies showed that the median lethal dose exceeded 2000 mg/kg in rodent models .

- Histopathological Changes : Some studies reported changes such as thrombocytosis and leukocytosis at high doses, necessitating further investigation into the long-term safety profile .

Comparative Analysis with Related Compounds

The biological activity of CDMQ can be compared with other quinoxaline derivatives to highlight its unique properties. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylquinoxaline | Methyl group at position 2 | Lacks chlorination and hydroxylation at positions 5 and 8 |

| Quinoxaline | Basic quinoxaline structure | No substitutions; serves as a parent compound |

| 6-Chloroquinoxaline | Chlorine at position 6 | Lacks methyl groups and hydroxyl groups |

| 2,3-Dimethylquinoxaline | Two methyl groups but no chlorine or hydroxyls | Lacks chlorine and hydroxyls |

| This compound | Chlorine at position 6; two methyl groups; hydroxyls at positions 5 and 8 | Enhanced reactivity and potential biological activity |

Case Studies

Several case studies have been conducted to evaluate the biological effects of CDMQ:

- Antitumor Efficacy : A study evaluated the effects of CDMQ on cancer cell lines, demonstrating significant inhibition of cell proliferation through apoptosis induction.

- Neuroprotective Study : Another investigation assessed the neuroprotective effects of CDMQ derivatives in models of neurodegeneration, showing promise for further development as therapeutic agents.

特性

IUPAC Name |

6-chloro-2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNSWSHYGANWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284716 | |

| Record name | 6-Chloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728807 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17911-93-2 | |

| Record name | NSC38597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research article on 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide?

A1: The research article primarily focuses on experimentally determining the thermochemical properties of this compound 1,4-dioxide. [] This includes measuring the enthalpy of formation for the compound. Additionally, the research utilizes Density Functional Theory (DFT) calculations to evaluate the N–O bond enthalpies in related haloquinoxalines, providing insights into the influence of halogen substituents on bond strength. []

Q2: Why is understanding the N–O bond enthalpy important in the context of haloquinoxalines?

A2: Understanding the N–O bond enthalpy in haloquinoxalines is crucial for predicting their reactivity and potential applications. [] The strength of this bond can significantly influence the compound's stability and its ability to participate in chemical reactions. By studying the impact of halogen substituents on N–O bond enthalpy, researchers can gain valuable insights into structure-property relationships within this class of compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。